3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the oxazolo-pyridine core. This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor. The bromination of the aromatic ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amide Coupling: EDCI and HOBt in an organic solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo-pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures and are known for their therapeutic potential.
Indole Derivatives: These compounds also feature aromatic heterocycles and have a wide range of biological applications.
Uniqueness
What sets 3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide apart is its unique combination of a bromine atom, an oxazolo-pyridine moiety, and a benzamide group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C20H14BrN3O2 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-15(20-24-18-17(26-20)9-4-10-22-18)7-3-8-16(12)23-19(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25) |
InChI Key |
DCKHSSACZIJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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